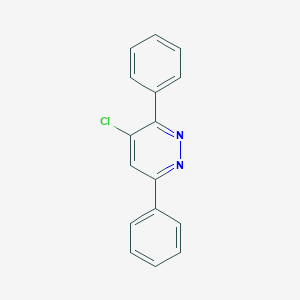

4-Chloro-3,6-diphenylpyridazine

Description

Significance of the Pyridazine (B1198779) Heterocyclic Core in Advanced Chemical Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a crucial scaffold in the design and synthesis of new molecules with diverse functionalities. encyclopedia.pubscholarsresearchlibrary.com Its unique physicochemical properties, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, make it an attractive component in medicinal chemistry and material science. nih.gov The pyridazine core is a versatile building block, and its derivatives are known to exhibit a wide array of biological activities, including but not limited to antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory properties. encyclopedia.pubscirp.orgdergipark.org.tr The adaptability of the pyridazine nucleus for chemical modification allows for the fine-tuning of its biological and physical characteristics, making it a privileged structure in the development of new therapeutic agents and functional materials. scholarsresearchlibrary.com

Academic Rationale for Investigating Halogenated Diphenylpyridazine Analogues

The introduction of halogen atoms and phenyl groups into the pyridazine core gives rise to halogenated diphenylpyridazine analogues, a class of compounds with significant academic and potentially practical interest. The presence of phenyl substituents can enhance the lipophilicity and introduce steric bulk, which can influence the molecule's interaction with biological targets. nih.gov

The incorporation of a halogen atom, such as chlorine, at a specific position on the pyridazine ring, as in 4-Chloro-3,6-diphenylpyridazine, is a key synthetic strategy. The chloro group can act as a leaving group in nucleophilic substitution reactions, providing a reactive handle for further chemical transformations. wur.nlresearchgate.net This allows for the synthesis of a diverse library of derivatives by introducing various functional groups at the 4-position. clockss.org Furthermore, the electronic properties of the halogen atom can modulate the reactivity and biological activity of the entire molecule. plos.org The study of these analogues contributes to a deeper understanding of structure-activity relationships (SAR) within the pyridazine family. jpionline.org

Current Landscape of Research Pertaining to this compound and Related Structures

Research on this compound itself is specific and often appears within the broader context of pyridazine chemistry. Studies have detailed its synthesis and its use as a precursor for creating new derivatives. For instance, its reaction with nucleophiles like potassium amide in liquid ammonia (B1221849) has been investigated, leading to the formation of 4-amino-3,6-diphenylpyridazine. wur.nlresearchgate.net

The broader research landscape for related diphenylpyridazine structures is more extensive. Synthetic methodologies for creating various substituted diphenylpyridazines are well-documented, often starting from dicarbonyl compounds and hydrazine (B178648) derivatives. scholarsresearchlibrary.com Investigations into their chemical reactivity, including chlorination and subsequent nucleophilic displacement reactions, are fundamental to expanding the chemical space of pyridazine-based compounds. arabjchem.orgresearchgate.net Spectroscopic characterization of these molecules is also a key area of research, providing essential data for structural elucidation. wur.nl While a vast body of literature exists on the biological activities of the pyridazine class as a whole, specific and detailed research focusing solely on the biological profile of this compound is less common, highlighting a potential area for future investigation. rjptonline.orgmdpi.com

Compound Data

The following tables provide a summary of key chemical information for compounds mentioned in this article.

Table 1: Compound Names and Identifiers

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₆H₁₁ClN₂ | 59166-26-6 |

| 4-Amino-3,6-diphenylpyridazine | C₁₆H₁₃N₃ | Not available |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 141-30-0 |

| Pyridazine | C₄H₄N₂ | 289-80-5 |

| 3-Chloro-4,6-diphenylpyridazine | C₁₆H₁₁ClN₂ | 94477-36-8 |

| 4-(4-Chloro-phenyl)-3,6-diphenyl-pyridazine | C₂₂H₁₅ClN₂ | Not available |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 266.72 g/mol |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Data |

|---|

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11ClN2 |

|---|---|

Molecular Weight |

266.72g/mol |

IUPAC Name |

4-chloro-3,6-diphenylpyridazine |

InChI |

InChI=1S/C16H11ClN2/c17-14-11-15(12-7-3-1-4-8-12)18-19-16(14)13-9-5-2-6-10-13/h1-11H |

InChI Key |

NBQXSGJVUZJCAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3,6 Diphenylpyridazine and Its Derivatives

Classical Synthetic Routes to Halogenated Pyridazines

Classical methods for synthesizing halogenated pyridazines typically involve the construction of the pyridazine (B1198779) ring followed by a halogenation step, or the direct use of precursors that lead to the halogenated scaffold.

Phosphoryl Chloride-Mediated Chlorination of Pyridazinones

A primary and widely used method for introducing a chlorine atom onto a pyridazine ring is the treatment of a corresponding pyridazinone precursor with a chlorinating agent, most commonly phosphoryl chloride (POCl₃). wikipedia.org This reaction converts a hydroxyl group (in the tautomeric form of the pyridazinone) into a chloro substituent. The process is effective for synthesizing a variety of chloropyridazines from stable pyridazinone intermediates. nih.govnih.gov

The reaction mechanism is believed to proceed via an initial phosphorylation of the pyridazinone oxygen, forming a phosphate (B84403) ester intermediate. nih.gov This intermediate is a highly activated species with an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃ or another chloride source) at the carbon atom attached to the oxygen displaces the phosphate group, yielding the desired chloropyridazine. nih.gov The reaction is often carried out by refluxing the pyridazinone in excess phosphoryl chloride. nih.gov In some cases, the reaction can be performed in a solvent like chloroform (B151607) or benzene.

Table 1: Phosphoryl Chloride-Mediated Chlorination of Pyridazinones

| Reactant | Reagent | Product |

|---|---|---|

| 6-Phenylpyridazin-3(2H)-one | POCl₃ | 3-Chloro-6-phenylpyridazine |

| 3,6-Dihydroxypyridazine | POCl₃ | 3,6-Dichloropyridazine |

Condensation Reactions in the Formation of Pyridazine Scaffolds

The fundamental structure of the pyridazine ring is typically constructed through condensation reactions. researchgate.net The most common approach involves the reaction of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-keto acid) with hydrazine (B178648) (N₂H₄) or its hydrate (B1144303). nih.gov This [4+2] cycloaddition reaction first forms a dihydropyridazine, which is often spontaneously or subsequently oxidized to the stable aromatic pyridazine ring. organic-chemistry.org

For the synthesis of 3,6-diphenylpyridazine (B189494), the precursor would be a 1,4-dicarbonyl compound bearing two phenyl groups, such as 1,4-diphenylbutane-1,4-dione or a related derivative. The reaction with hydrazine provides a direct route to the core 3,6-diphenylpyridazine skeleton, which can then be subjected to further functionalization, such as chlorination, to yield the target compound.

Table 2: Condensation Reaction for Pyridazine Synthesis

| 1,4-Dicarbonyl Precursor | Reagent | Intermediate | Final Product |

|---|---|---|---|

| 1,4-Diphenylbutane-1,4-dione | Hydrazine Hydrate | 3,6-Diphenyl-1,4,5,6-tetrahydropyridazine | 3,6-Diphenylpyridazine |

Modern Cross-Coupling Strategies for Functionalization

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency and functional group tolerance for modifying heterocyclic cores.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Aryl-Pyridazine Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl systems. nih.govnih.gov This reaction is highly effective for the functionalization of halogenated pyridazines. In this context, a chloropyridazine derivative (like 4-Chloro-3,6-diphenylpyridazine) serves as the electrophilic partner, reacting with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov

The use of bulky and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of Suzuki-Miyaura couplings, making even the coupling of less reactive aryl chlorides routine. nih.gov This methodology allows for the precise introduction of various aryl or heteroaryl substituents onto the pyridazine ring, enabling the synthesis of a diverse library of functionalized pyridazine derivatives. nih.govacs.org

Table 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridazine

| Halogenated Pyridazine | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine nih.gov |

Nucleophilic Substitution Approaches on Pyridazine Derivatives

The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly pronounced for halopyridazines, where the halogen acts as a good leaving group.

Amination Reactions of Halogenated Pyridazines

The chlorine atom in this compound is susceptible to displacement by various nucleophiles, especially amines. wur.nl This nucleophilic aromatic substitution allows for the direct introduction of nitrogen-containing functional groups onto the pyridazine core. wur.nlresearchgate.net The reaction typically proceeds by the attack of the amine nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). youtube.com Subsequent loss of the chloride ion restores the aromaticity of the ring and yields the aminated pyridazine product. youtube.com

These amination reactions are fundamental in medicinal chemistry for synthesizing derivatives with potential biological activity, as the introduction of amino groups can significantly alter the pharmacological properties of the molecule. The reactions can often be performed by heating the chloropyridazine with the desired amine, sometimes in the presence of a base to neutralize the generated HCl.

Table 4: Amination of Halogenated Pyridazines via SNAr

| Halogenated Pyridazine | Nucleophile | Conditions | Product |

|---|---|---|---|

| This compound | Primary or Secondary Amine (R¹R²NH) | Heat, optional solvent/base | 4-(R¹R²-amino)-3,6-diphenylpyridazine |

Investigation of SN(ANRORC) Mechanisms in Pyridazine Chemistry

In the realm of heterocyclic chemistry, the nucleophilic substitution reaction is a fundamental transformation. While the SNAr mechanism is common for many aromatic systems, certain heterocyclic compounds, including pyridazines, can undergo substitution through a more complex pathway known as the SN(ANRORC) mechanism. wikipedia.org This acronym stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

The SN(ANRORC) mechanism provides an alternative pathway for nucleophilic substitution on an electron-deficient ring system, such as a pyridazine ring. The process is initiated by the addition of a nucleophile to the heterocyclic ring at a position other than the carbon atom bearing the leaving group. This addition leads to the formation of a covalent intermediate, which subsequently undergoes a ring-opening reaction to form an open-chain intermediate. This open-chain species then cyclizes in a different manner to form a new heterocyclic ring, ultimately expelling the original leaving group and resulting in the substituted product.

This mechanism has been extensively studied in various azine systems, particularly in the reactions of substituted pyrimidines with strong nucleophiles like metal amides in liquid ammonia (B1221849). wikipedia.org For pyridazines, the investigation into this mechanism involves detailed experimental and spectroscopic analysis to distinguish it from the more direct SNAr pathway. Key evidence for the operation of the SN(ANRORC) mechanism often comes from isotope labeling studies. For instance, by replacing one of the ring nitrogen atoms with its isotope (¹⁵N), it is possible to track its position throughout the reaction. If the reaction proceeds via an ANRORC pathway where the ring opens and re-closes, a scrambling of the isotopic label's position in the final product can be observed. This is because the open-chain intermediate can have equivalent or near-equivalent atoms that lead to a different ring closure than the original connectivity.

The table below summarizes the key stages and intermediates involved in a hypothetical SN(ANRORC) reaction on a pyridazine derivative.

| Step | Description | Intermediate Structure |

| 1. Addition | A strong nucleophile (e.g., amide anion) attacks an electrophilic carbon atom of the pyridazine ring, leading to the formation of a σ-complex (Meisenheimer-like adduct). | Covalent adduct with disrupted aromaticity. |

| 2. Ring Opening | The strained heterocyclic ring in the adduct opens, often facilitated by the electronic properties of the substituents and the nucleophile, to form a more stable open-chain intermediate. | An open-chain species, typically containing a nitrile or imine functional group. |

| 3. Ring Closure | The open-chain intermediate undergoes intramolecular cyclization. This re-formation of the ring may occur at a different position compared to the initial ring structure, leading to a rearranged heterocyclic core. | A new heterocyclic ring is formed. |

| 4. Expulsion | The leaving group is eliminated from the re-closed ring, restoring aromaticity and yielding the final substituted pyridazine product. | The final aromatic pyridazine derivative. |

This mechanistic pathway is particularly significant in reactions where the direct displacement of the leaving group is sterically hindered or electronically disfavored. The understanding of when and how the SN(ANRORC) mechanism operates is crucial for predicting reaction outcomes and designing synthetic routes for specifically substituted pyridazine derivatives.

Sustainable Synthetic Practices in Pyridazine Compound Preparation

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridazines to minimize environmental impact. semanticscholar.org Research efforts are focused on developing methodologies that reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

One sustainable approach involves the use of metal-free catalytic systems. For instance, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines offer a highly regioselective and efficient route to pyridazine derivatives under neutral conditions, avoiding the need for metal catalysts that can be costly and toxic. pearson.com This method demonstrates good functional group compatibility and a broad substrate scope. pearson.com

Another significant advancement in sustainable synthesis is the use of alternative reaction media, such as ionic liquids. Imidazolium ionic liquids have been successfully employed as both the solvent and catalyst in the inverse-type Diels-Alder reactions of 1,2,4,5-tetrazines to produce pyridazine derivatives. semanticscholar.org This approach dramatically reduces reaction times from days to hours and increases product yields compared to conventional methods using volatile organic solvents. semanticscholar.org A key advantage is the recyclability of the ionic liquid for multiple reaction cycles without a significant loss in product yield, aligning with the principles of atom economy and waste reduction. semanticscholar.org

Furthermore, the development of synthetic routes utilizing bio-based starting materials is a cornerstone of sustainable chemistry. An example is the synthesis of a pyridazine-based compound, 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one, from guaiacol (B22219) and succinic anhydride (B1165640), both of which can be derived from renewable biomass. stackexchange.com This strategy reduces the reliance on petrochemical feedstocks for the production of valuable chemical entities.

The following table details various sustainable synthetic strategies for pyridazine compounds, highlighting their key features and benefits.

| Synthetic Strategy | Key Features | Sustainable Advantages |

| Metal-Free Aza-Diels-Alder Reaction | Reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. pearson.com | Avoids the use of potentially toxic and expensive metal catalysts. pearson.com |

| Use of Ionic Liquids | Imidazolium ionic liquids act as both solvent and catalyst in inverse-type Diels-Alder reactions. semanticscholar.org | Reduces reaction times, increases yields, avoids volatile organic solvents, and allows for catalyst/solvent recycling. semanticscholar.org |

| Bio-Based Synthesis | Utilizes starting materials derived from renewable biomass, such as guaiacol and succinic anhydride. stackexchange.com | Decreases dependence on fossil fuels and promotes the use of sustainable resources. stackexchange.com |

Reactivity and Derivatization Pathways of 4 Chloro 3,6 Diphenylpyridazine

Nucleophilic Aromatic Substitution Reactions on the Chloro-Pyridazine Moiety

The electron-deficient nature of the pyridazine (B1198779) ring, further activated by the presence of the chloro substituent, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This pathway is a cornerstone for the introduction of a wide range of functional groups.

Reactions with Nitrogen-Containing Nucleophiles

The reaction of 4-Chloro-3,6-diphenylpyridazine with various nitrogen-containing nucleophiles is a common strategy to introduce nitrogen-based functional groups. These reactions are typically carried out in a suitable solvent and may require heating. The high reactivity of the chloro group at the 4-position of the pyridazine ring facilitates its displacement by amines, hydrazines, and other nitrogenous nucleophiles.

For instance, the reaction with hydrazine (B178648) hydrate (B1144303) is a facile method to introduce a hydrazinyl group. This reaction proceeds by the nucleophilic attack of the hydrazine on the electron-deficient carbon atom bearing the chlorine, leading to the displacement of the chloride ion. This transformation is significant as the resulting hydrazinylpyridazine serves as a versatile intermediate for the synthesis of various fused heterocyclic systems.

A similar reactivity pattern is observed with a range of primary and secondary amines, which react with chloropyridazines to yield the corresponding amino-substituted pyridazines. These reactions are fundamental in the synthesis of compounds with potential biological activities.

Formation of Substituted Aminopyridazines

The synthesis of substituted aminopyridazines from this compound is a direct application of the nucleophilic aromatic substitution mechanism. By reacting the parent compound with a diverse array of primary and secondary amines, a library of N-substituted 4-aminopyridazine (B156604) derivatives can be generated. The reaction conditions, such as solvent, temperature, and the presence of a base, can be optimized to achieve high yields of the desired products.

The resulting aminopyridazines are valuable scaffolds in medicinal chemistry, as the amino group can be further functionalized or can participate in hydrogen bonding interactions with biological targets. The specific amine used in the substitution reaction allows for the fine-tuning of the steric and electronic properties of the final molecule.

| Reactant | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine hydrate | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Dioxane, reflux, 6 h | 55 | researchgate.net |

Transformations and Functionalization of the Phenyl Substituents

The two phenyl rings at the 3- and 6-positions of the pyridazine core are amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. These transformations can be directed to the ortho-, meta-, or para-positions of the phenyl rings, depending on the directing effects of any existing substituents and the reaction conditions employed.

Common electrophilic substitution reactions that can be envisaged for the phenyl rings include nitration, halogenation, and Friedel-Crafts acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce nitro groups onto the phenyl rings. The position of nitration would be influenced by the deactivating effect of the pyridazine ring. Similarly, halogenation with elemental halogens in the presence of a Lewis acid catalyst could be used to introduce chloro, bromo, or iodo substituents.

Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, would lead to the formation of acyl-substituted derivatives. These ketone functionalities can then serve as handles for further chemical modifications. While specific studies on the functionalization of the phenyl rings of this compound are not extensively detailed in the reviewed literature, the general principles of electrophilic aromatic substitution on phenyl-substituted heterocyclic compounds suggest that these transformations are feasible.

Annulation and Ring-Forming Reactions Leading to Fused Pyridazine Systems

The strategic placement of functional groups on the this compound scaffold can be exploited to construct fused heterocyclic systems through annulation and other ring-forming reactions. These reactions lead to the formation of polycyclic aromatic compounds with extended π-systems and unique three-dimensional structures.

A key strategy involves the initial nucleophilic substitution of the chloro group with a reagent that contains a second reactive site. For example, reaction with a hydrazine derivative can be followed by an intramolecular cyclization to form a triazolopyridazine. Similarly, reaction with sodium azide (B81097) can lead to the formation of an azido-pyridazine, which can then undergo cyclization to yield a tetrazolopyridazine. researchgate.net These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. researchgate.net

The reaction of a chloropyridazine with a nucleophile containing a suitable functional group can be followed by a subsequent cyclization step to build a new ring onto the pyridazine core. For example, a hydrazinylpyridazine can react with various reagents to form fused triazine rings. researchgate.net

| Starting Material | Reagent(s) | Fused System | Reference |

| 3-chloro-(pyridin-4-ylmethylene)-dihydropyridazine | Sodium azide | Tetrazolopyridazine | researchgate.net |

| 3-hydrazinyl-6-phenyl-4-(pyridin-4-ylmethylene)-4,5-dihydropyridazine | Acetic anhydride / p-chlorobenzaldehyde / Carbon disulfide | Triazolopyridazine | researchgate.net |

Catalytic Coupling Reactions for Advanced Structural Modifications

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the structural modification of halogenated pyridazines, including this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position, providing access to a wide range of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting the chloropyridazine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to introduce new aryl or vinyl substituents.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the chloropyridazine and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, leading to the synthesis of alkynylpyridazines. These products can serve as precursors for further transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org This method allows for the reaction of the chloropyridazine with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles under milder conditions than traditional nucleophilic aromatic substitution. wikipedia.orglibretexts.orgacsgcipr.org

These catalytic methods offer significant advantages in terms of functional group tolerance, reaction conditions, and the diversity of accessible structures, making them invaluable for the synthesis of highly functionalized pyridazine derivatives.

General Conditions for Catalytic Coupling Reactions:

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 or Pd(OAc)2/ligand | Na2CO3, K2CO3, or Cs2CO3 | Toluene, Dioxane, or DMF |

| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2/CuI | Et3N or DiPEA | THF or DMF |

| Buchwald-Hartwig | Amine/Amide | Pd(OAc)2 or Pd2(dba)3/ligand | NaOtBu or Cs2CO3 | Toluene or Dioxane |

Advanced Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Detailed analysis of ¹H and ¹³C NMR spectra provides information on the chemical environment, connectivity, and number of distinct nuclei within 4-Chloro-3,6-diphenylpyridazine.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed experimental ¹H NMR spectrum for this compound, including specific chemical shifts, multiplicities, and coupling constants, was not available in the searched scientific literature. Such a spectrum would be expected to show a complex multiplet region for the aromatic protons of the two phenyl rings and a distinct singlet for the lone proton on the pyridazine (B1198779) ring. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and insight into their electronic environment. For this compound, the carbon signals of the pyridazine core have been reported. The analysis confirms the substitution pattern of the heterocyclic ring.

The assigned chemical shifts for the carbon atoms of the pyridazine ring are presented in the table below. The carbons C3 and C6, being bonded to the bulky phenyl groups and adjacent to the nitrogen atoms, are significantly deshielded and appear downfield. The presence of the electron-withdrawing chlorine atom at the C4 position influences its chemical shift, while the proton-bearing C5 is found at a characteristic upfield position for a substituted pyridazine.

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C3 | 158.4 |

| C4 | 134.9 |

| C5 | 124.8 |

| C6 | 158.0 |

Data sourced from a study on the reactions of pyridazines.

Application of Advanced NMR Techniques for Stereochemical and Dynamic Studies

Information regarding the application of advanced NMR techniques, such as COSY, HSQC, HMBC, or NOESY, for the stereochemical and dynamic analysis of this compound could not be located in the reviewed literature. These two-dimensional NMR experiments would be invaluable for unambiguously assigning all proton and carbon signals, especially for the overlapping phenyl ring protons, and for confirming through-bond and through-space correlations.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Specific experimental Infrared (IR) spectroscopy data detailing the characteristic vibrational frequencies for this compound were not found in the available sources. A typical IR spectrum for this compound would be expected to display characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the phenyl and pyridazine rings, and a distinct C-Cl stretching vibration.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound and for studying its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide the accurate mass of the molecular ion of this compound and confirm its elemental formula (C₁₆H₁₁ClN₂), could not be retrieved from the searched scientific databases. Furthermore, an analysis of its fragmentation pathway, which would shed light on the stability of the molecule and its constituent parts, is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule, such as this compound, is exposed to ultraviolet or visible light, its electrons can be promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

In this compound, the key chromophores are the pyridazine and phenyl rings, which contain systems of conjugated π-electrons. The absorption of UV-Vis radiation by this compound is expected to primarily involve two types of electronic transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems. The extensive conjugation between the diphenyl and pyridazine moieties in this compound would lead to strong absorptions in the UV region.

The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen atoms of the pyridazine ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) provides information about the energy gap between the electronic ground and excited states. The presence of substituents on the aromatic rings and the specific solvent used can influence the λmax values and the intensity of the absorption bands. While specific experimental data for this compound is not detailed in the available literature, a hypothetical representation of its UV-Vis data is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical UV-Vis Absorption Data for this compound (Note: This data is illustrative and not based on reported experimental values for this specific compound.)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assigned Electronic Transition |

|---|---|---|---|

| ~260 | ~25,000 | Ethanol | π → π* |

X-ray Diffraction (XRD) Analysis for Precise Solid-State Structure Determination

For a definitive solid-state structural elucidation of this compound, single-crystal X-ray diffraction is the gold standard. This technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The diffraction pattern produced is unique to the crystal's internal structure.

Analysis of the diffraction data allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic, etc.), and the space group, which describes the symmetry elements within the crystal.

Furthermore, the analysis yields the precise coordinates of each atom in the molecule, from which detailed molecular geometry can be derived. This includes:

Bond Lengths: The distances between bonded atoms. For instance, the C-Cl, C-N, N-N, and C-C bond lengths within the pyridazine and phenyl rings can be accurately measured.

Bond Angles: The angles formed between three connected atoms, which define the shape and conformation of the molecule.

Torsional Angles: These angles describe the rotation around a bond and are crucial for understanding the relative orientation of the phenyl rings with respect to the pyridazine core.

Although a specific crystal structure for this compound has not been reported in the searched literature, Table 2 provides an example of the kind of crystallographic data that would be obtained from such an analysis, based on data for a related pyridazine derivative. growingscience.com This illustrates the level of detail that single-crystal X-ray diffraction provides.

Table 2: Illustrative Crystallographic Data for a Pyridazine Derivative (Note: This data is for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile and serves as an example of the parameters determined by single-crystal X-ray diffraction.) growingscience.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Volume (ų) | 1010.5(12) |

This detailed structural information is invaluable for understanding intermolecular interactions in the solid state, such as π-π stacking or hydrogen bonding, which can influence the material's physical properties.

Computational and Theoretical Investigations of 4 Chloro 3,6 Diphenylpyridazine

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic and molecular properties of chemical compounds. physchemres.org By providing insights into molecular geometry, electronic structure, and reactivity, DFT calculations complement experimental findings and aid in the rational design of new materials. For 4-Chloro-3,6-diphenylpyridazine, DFT studies offer a detailed understanding of its fundamental characteristics.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be determined. irjweb.commdpi.com These calculations provide a three-dimensional representation of the molecule in its lowest energy state.

Table 1: Selected Optimized Geometrical Parameters for a Related Chloro-Substituted Heterocyclic Compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C3=O1 | 1.214 |

| C1–N1 | 1.460 |

| C5–N1 | 1.457 |

| C1–N1–C5 | 115.2 |

| C2–C3–C4 | 109.8 |

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov

For similar aromatic heterocyclic compounds, DFT calculations have been used to determine these energy values. For example, in a study of triazine derivatives, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating a reactive molecule. irjweb.com In another related compound, the energy gap was calculated to be 3.469 eV, suggesting it is a soft molecule with easy electron transfer from HOMO to LUMO. uomphysics.net The HOMO is often localized on the phenyl rings, while the LUMO can be found on the pyridazine (B1198779) ring and the chlorine atom. uomphysics.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Pyridazine Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.238 |

| ELUMO | -2.768 |

| ΔE (Energy Gap) | 3.469 |

Note: Data for 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] physchemres.orgirjweb.commdpi.comtriazolo[4,3-b]pyridazine. uomphysics.net

Determination of Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical reactivity and stability of this compound. dergipark.org.tr These descriptors, derived from conceptual DFT, provide a theoretical framework for understanding and predicting chemical behavior. physchemres.org

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO). mdpi.com A lower ionization potential indicates a better electron donor. physchemres.org

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO). mdpi.com A higher electron affinity suggests a better electron acceptor.

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2). dergipark.org.tr

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). irjweb.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). dergipark.org.tr A high electrophilicity index characterizes a good electrophile. dergipark.org.tr

These parameters collectively provide a comprehensive picture of the molecule's reactivity profile. For instance, a molecule with low hardness and high softness is expected to be more reactive. dergipark.org.tr

Table 3: Calculated Global Reactivity Descriptors for a Related Heterocyclic Compound

| Descriptor | Value |

| Ionization Potential (I) | 6.238 eV |

| Electron Affinity (A) | 2.768 eV |

| Electronegativity (χ) | 4.503 eV |

| Chemical Hardness (η) | 1.735 eV |

| Chemical Softness (S) | 0.288 eV⁻¹ |

| Electrophilicity Index (ω) | 5.837 eV |

Note: Calculated from the HOMO and LUMO energies of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] physchemres.orgirjweb.commdpi.comtriazolo[4,3-b]pyridazine. uomphysics.net

Theoretical Spectroscopy and Photophysical Property Prediction

Computational methods are also invaluable for predicting the spectroscopic and photophysical properties of molecules, offering insights that can guide experimental studies.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. researchgate.netnih.gov By optimizing the geometry of the first singlet excited state (S1) and calculating the energy difference between the S1 and the ground state (S0), the emission wavelength can be predicted. nih.gov

The solvent environment can significantly influence the emission properties of a molecule. semanticscholar.org TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium. researchgate.netnih.gov This allows for the prediction of emission spectra in different solvents. For related compounds, studies have shown that the emission maxima can shift depending on the polarity of the solvent. semanticscholar.org These shifts are related to the stabilization of the excited state by the solvent molecules.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in optical switching and data storage. mdpi.comfrontiersin.org Computational chemistry provides a powerful means to predict the NLO properties of molecules, thereby guiding the synthesis of new materials with enhanced NLO responses. frontiersin.org

The key NLO properties that can be calculated using DFT include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net The first hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response. frontiersin.org Molecules with large β values are promising candidates for second-harmonic generation.

The NLO properties are closely related to the electronic structure of the molecule. Specifically, a small HOMO-LUMO gap and significant intramolecular charge transfer from a donor to an acceptor part of the molecule can lead to a large hyperpolarizability. frontiersin.org For this compound, the presence of electron-donating phenyl groups and the electron-withdrawing pyridazine ring could facilitate charge transfer, potentially leading to interesting NLO properties.

Intermolecular Interaction Studies

Detailed computational and theoretical analyses of the intermolecular interactions within the crystal structure of this compound provide crucial insights into its solid-state packing and stability. These investigations primarily utilize Hirshfeld surface analysis and energy framework calculations to quantify and visualize the various non-covalent interactions that govern the supramolecular assembly of the compound.

Hirshfeld Surface Analysis

In a study of a similar pyridazine derivative, 4-(2,6-di-chloro-benz-yl)-6-phenyl-pyridazin-3(2H)-one, the analysis indicated that the most prominent interactions were H···H, Cl···H/H···Cl, and C···H/H···C contacts. nih.gov Specifically, H···H contacts accounted for the largest portion of the surface, followed by the halogen-hydrogen and carbon-hydrogen interactions. This suggests that van der Waals forces play a crucial role in the crystal packing of such compounds.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots display the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus inside and outside the surface, respectively. The distinct spikes and patterns in these plots correspond to specific types of interactions, allowing for a detailed understanding of the contact preferences within the crystal. For instance, the characteristic "wings" in the fingerprint plot are indicative of C-H···π interactions, which are often significant in aromatic systems.

Interactive Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Pyridazine Derivative

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 31.4 |

| Cl···H/H···Cl | 19.9 |

| C···H/H···C | 19.0 |

Note: Data is for 4-(2,6-di-chloro-benz-yl)-6-phenyl-pyridazin-3(2H)-one and is presented as an illustrative example due to the lack of specific data for this compound. nih.gov

Energy Framework Analysis for Crystal Packing Interactions

To further elucidate the energetics of the crystal packing, energy framework analysis is employed. This method involves calculating the pairwise interaction energies between a central molecule and its neighbors within a defined cluster. The total interaction energy is typically decomposed into its electrostatic, polarization, dispersion, and exchange-repulsion components, providing a comprehensive understanding of the nature and strength of the intermolecular forces.

For various molecular crystals, energy framework analysis has shown that dispersion forces are often the most significant contributors to the total interaction energy, particularly in systems with extensive aromatic regions. mdpi.com The electrostatic component is also important, especially in the presence of heteroatoms and polar functional groups. The interplay of these energy components determines the final crystal packing arrangement.

While specific energy framework data for this compound is not available, studies on other heterocyclic compounds demonstrate the utility of this approach. uomphysics.netrasayanjournal.co.in For instance, in a related triazolopyridazine derivative, energy frameworks were used to visualize the different intermolecular interaction energies and understand the molecular packing. uomphysics.net

Interactive Data Table: Typical Components of Intermolecular Interaction Energies

| Energy Component | Description |

| Electrostatic (Eele) | Arises from the interaction between the static charge distributions of the molecules. |

| Polarization (Epol) | Represents the attractive interaction arising from the distortion of the electron density of one molecule by the electric field of another. |

| Dispersion (Edisp) | A quantum mechanical attractive force resulting from instantaneous fluctuations in electron density. |

| Exchange-Repulsion (Erep) | A short-range repulsive term that prevents molecules from interpenetrating, arising from the Pauli exclusion principle. |

Coordination Chemistry and Ligand Properties of Pyridazine Scaffolds

Pyridazines as Ligands in Transition Metal Complexes

Pyridazine (B1198779) and its derivatives are six-membered aromatic rings containing two adjacent nitrogen atoms. These nitrogen atoms possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to metal centers. The electron-deficient nature of the pyridazine ring, compared to pyridine, influences its donor properties and the stability of the resulting metal complexes.

Furthermore, the introduction of additional donor groups to the pyridazine ring can lead to multidentate ligands. A notable example is 3,6-bis(3,5-dimethylpyrazolyl)pyridazine , which has been used to synthesize novel coordination complexes with Cu(II), Fe(II), Ni(II), and Co(II). analis.com.my The combination of the pyridazine and pyrazole (B372694) rings provides a unique geometry for metal binding. analis.com.my These studies underscore the versatility of the pyridazine scaffold in creating a diverse range of coordination compounds with tunable electronic and steric properties.

Investigation of Coordination Modes in Chloro-Substituted Pyridazine Derivatives

The introduction of a chloro-substituent onto the pyridazine ring, as in 4-Chloro-3,6-diphenylpyridazine , is expected to significantly modulate its electronic properties and, consequently, its coordination behavior. The electron-withdrawing nature of the chlorine atom can decrease the basicity of the pyridazine nitrogen atoms, potentially weakening the metal-ligand bond. However, it can also introduce new possibilities for secondary interactions, such as halogen bonding.

Detailed structural insights into the coordination of chloro-substituted pyridazines can be gleaned from studies on analogous compounds. For example, the synthesis and single-crystal X-ray structures of three half-sandwich Ru(II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine have been reported. mdpi.com In these complexes, of the general formula [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF₄ (where X = Cl, Br, I), the pyridazine ligand coordinates to the ruthenium center through one of the pyridazine nitrogen atoms and the pyrazolyl nitrogen atom, acting as a bidentate chelate. mdpi.com

The coordination of the chloro-substituted pyridazine ligand to the Ru(II) center is confirmed by spectroscopic and crystallographic data. The complexes exhibit characteristic FTIR bands for the pyridazine and pyrazole rings, and the ¹H and ¹³C NMR spectra show shifts indicative of coordination. mdpi.com The X-ray diffraction analysis provides precise bond lengths and angles, offering a clear picture of the coordination geometry.

To illustrate the coordination environment, selected bond lengths for the ruthenium complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine are presented in the table below.

| Complex | Ru-N(pyridazine) (Å) | Ru-N(pyrazole) (Å) | Ru-X (Å) |

| Ru1 (X = Cl) | 2.103(3) | 2.095(3) | 2.415(1) |

| Ru2 (X = Br) | 2.106(4) | 2.099(4) | 2.548(1) |

| Ru3 (X = I) | 2.115(3) | 2.108(3) | 2.719(1) |

Data sourced from Crystal Structures of Half-Sandwich Ru(II) Complexes, [(η⁶-p-Cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF₄, (X = Cl, Br, I). mdpi.com

Supramolecular Assembly Driven by Hydrogen and Halogen Bonding in Pyridazine-Metal Complexes

The self-assembly of metal-organic complexes into extended supramolecular architectures is a field of intense research, driven by the potential to create materials with novel functions. Hydrogen bonds and, more recently, halogen bonds have been recognized as powerful tools for directing the assembly of these structures.

In the context of pyridazine-metal complexes, the presence of substituents capable of participating in these non-covalent interactions is crucial. While there are no specific studies on the supramolecular assembly of This compound complexes, we can draw parallels from related systems. For instance, the crystal structure of anionic mononuclear terdentate dicyclometalated platinum complexes with 2,6-diphenylpyridine (B1197909) shows the presence of various weak hydrogen interactions that lead to the formation of 2D or 3D supramolecular architectures. acs.org

The chloro-substituent in This compound introduces the potential for halogen bonding. Halogen bonds are non-covalent interactions between a halogen atom (the Lewis acid) and a Lewis base. The strength and directionality of these bonds make them highly effective in crystal engineering. In coordination compounds, the coordination of a halopyridine to a metal center can enhance the σ-hole on the halogen atom, making it a better halogen bond donor.

The molecular packing in the crystal structure of 4-chloro-2-(9-ethylcarbazol-3-yl)-1,2-dihydroquinoline-1-carbaldehyde is stabilized by C—Cl⋯π interactions, demonstrating the ability of a chloro-substituent to direct supramolecular assembly. researchgate.net It is therefore highly probable that the chlorine atom in a metal complex of This compound could engage in similar halogen bonding interactions, either with another ligand, a counter-ion, or a solvent molecule, leading to the formation of well-defined supramolecular structures. The phenyl groups, in turn, could participate in π-π stacking interactions, further stabilizing the extended network.

Isomerism in Pyridazine-Containing Coordination Compounds

Isomerism, the phenomenon where different compounds have the same chemical formula but different arrangements of atoms, is a fundamental concept in coordination chemistry. libretexts.org Coordination compounds containing pyridazine ligands, including This compound , can exhibit various types of isomerism.

Geometric Isomerism: In complexes with a coordination number of four or more, different spatial arrangements of the ligands around the central metal ion can lead to geometric isomers, such as cis and trans isomers. fiveable.me For example, in an octahedral complex with the formula [M(L)₂(X)₄], where L is a monodentate pyridazine ligand, the two L ligands can be positioned adjacent to each other (cis) or opposite to each other (trans).

Linkage Isomerism: This type of isomerism can occur if the pyridazine ligand has other potential donor atoms. While This compound itself is unlikely to exhibit linkage isomerism, derivatives with ambidentate substituents could.

Coordination Isomerism: This arises in salts where both the cation and the anion are complex ions. An exchange of ligands between the two coordination spheres results in coordination isomers. libretexts.org For instance, in a hypothetical salt [M(pyridazine)₆][M'(CN)₆], a coordination isomer would be [M'(pyridazine)₆][M(CN)₆].

Ligand Isomerism: This is a less common but important type of isomerism where the ligands themselves are isomers. For example, coordination complexes of fused pyrazolopyridines have demonstrated that subtle changes in the position of a nitrogen atom within the ligand backbone can lead to significantly different structures and properties in the resulting zinc complexes. nih.gov Similarly, if one were to use an isomeric form of the ligand, such as 3-Chloro-4,6-diphenylpyridazine, the resulting coordination compound would be a ligand isomer of the complex formed with This compound .

The specific types of isomerism that are most likely to be observed for complexes of This compound will depend on the metal ion, its preferred coordination geometry, and the other ligands present in the coordination sphere. The steric bulk of the two phenyl groups will also play a significant role in determining which isomers are favored.

While direct experimental data on the coordination chemistry of This compound remains limited, by drawing analogies from closely related pyridazine and chloro-substituted heterocyclic systems, a clear picture of its potential begins to emerge. The pyridazine core provides robust coordination capabilities, while the chloro- and diphenyl-substituents offer avenues for fine-tuning the electronic properties, steric environment, and supramolecular interactions of its metal complexes. The exploration of this and similar pyridazine-based ligands holds considerable promise for the rational design of new coordination compounds with tailored properties for a variety of applications. Further research into the synthesis and characterization of transition metal complexes of This compound is warranted to fully unlock its potential in the field of coordination chemistry.

Advanced Applications in Materials Science and Opto Electronics

Role of Pyridazine (B1198779) Derivatives in Opto-electronic Materials

The pyridazine ring is an electron-deficient system, a characteristic that makes its derivatives highly suitable for a range of optoelectronic applications. Pyridazine-based compounds have been successfully employed as host materials for phosphorescent organic light-emitting diodes (OLEDs) and as ligands in phosphorescent emitters. nih.govfrontiersin.org The electron-accepting nature of the pyridazine core is crucial for these applications. Density functional theory (DFT) calculations have shown that pyridazine has a low-lying lowest unoccupied molecular orbital (LUMO) energy level, comparable to other azines like pyrazine (B50134) and triazine used in electronic materials. nih.govfrontiersin.org This property facilitates electron injection and transport in electronic devices.

Furthermore, the highest occupied molecular orbital (HOMO) of pyridazine is more destabilized compared to other azines, resulting in a smaller HOMO-LUMO gap. nih.govfrontiersin.org This tunable electronic structure is advantageous for designing materials with specific energy levels to match other components in an OLED stack, thereby improving device efficiency.

While 4-Chloro-3,6-diphenylpyridazine itself is not typically the final, active material, it serves as a critical synthetic intermediate. The presence of the chlorine atom provides a reactive site for introducing various functional groups through cross-coupling reactions. For instance, similar chloro-pyridazine compounds are known to react with arylboronic acids under palladium catalysis, allowing for the extension of the π-conjugated system or the attachment of charge-transporting moieties. This synthetic versatility enables the creation of a wide array of pyridazine derivatives with tailored properties for optoelectronic devices.

Three novel donor-acceptor molecules incorporating the pyridazine acceptor moiety have been synthesized and their properties characterized. frontiersin.org The combination of a pyridazine acceptor with phenoxazine (B87303) donor units resulted in a molecule exhibiting a high reverse intersystem crossing rate and fast thermally activated delayed fluorescence (TADF), a key process for highly efficient OLEDs. frontiersin.org

Table 1: Electronic Properties of Pyridazine and Related N-Heterocycles

| Compound | HOMO Energy Level (Calculated) | LUMO Energy Level (Calculated) | HOMO-LUMO Gap (ΔEH−L) |

| Benzene | High | High | Large |

| Pyrazine | Low | Low | Moderate |

| Pyridazine | Destabilized (Higher) | Low | Smallest |

| Triazine | Low | Low | Moderate |

| This table is based on DFT calculations and illustrates the unique electronic structure of the pyridazine ring compared to other heterocycles. nih.govfrontiersin.org |

Development of Second-Order Nonlinear Optical (NLO) Chromophores

Second-order nonlinear optical (NLO) materials are essential for technologies like optical switching and data processing. The primary requirement for a molecule to exhibit second-order NLO properties is a non-centrosymmetric structure, often achieved in "push-pull" systems (D-π-A). nycu.edu.twsemanticscholar.org In these chromophores, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. nycu.edu.tw

The pyridazine nucleus can function as an effective electron-acceptor component in NLO chromophores. Although this compound does not inherently possess significant NLO properties, it is a valuable precursor for constructing D-π-A molecules. The reactive chloro group can be readily substituted to introduce strong electron-donating groups or to extend the π-conjugation length, both of which are strategies to enhance the molecular second-order hyperpolarizability (β). nycu.edu.tw

The effectiveness of the π-bridge is also critical. Polyenes are highly effective for delocalizing charge between the donor and acceptor, but can lack thermal stability. nycu.edu.tw Incorporating the π-system into ring structures is a known strategy to improve stability. nycu.edu.tw The phenyl groups already present in this compound contribute to the conjugated system and can be further functionalized. Research into NLO chromophores has demonstrated that enhancing the donor and acceptor strengths, as well as extending the conjugation length of the π-bridge, leads to larger β values. dtic.mil

Table 2: Components of a Typical "Push-Pull" NLO Chromophore

| Component | Function | Example Groups |

| Electron Donor (D) | Pushes electron density into the π-system. | Amino (-NR2), Alkoxy (-OR) |

| π-Conjugated Bridge | Facilitates charge transfer from donor to acceptor. | Polyenes, Thiophenes, Phenyl rings |

| Electron Acceptor (A) | Pulls electron density from the π-system. | Nitro (-NO2), Cyano (-CN), Pyridazine Ring |

| This table outlines the fundamental components of D-π-A molecules designed for second-order nonlinear optics. nycu.edu.twdtic.mil |

Exploration of Pyridazine Scaffolds for Fluorescent Sensor Development

Fluorescent sensors are powerful tools for detecting and imaging specific analytes, such as metal ions and biological molecules, with high sensitivity and selectivity. mdpi.com The core of a fluorescent sensor consists of a fluorophore linked to a receptor unit that selectively binds to the target analyte. This binding event triggers a change in the fluorescence properties (e.g., intensity or wavelength), signaling the presence of the analyte. nih.gov

Pyridazine and its derivatives are attractive scaffolds for building fluorescent probes. nih.gov Their heterocyclic nature allows them to act as chelating agents for metal ions. mdpi.com The development of these sensors often involves creating a donor-π-acceptor (D-π-A) structure, where the pyridazine ring can serve as the acceptor. nih.gov

Again, this compound acts as a key starting material. The chloro-substituent is a convenient handle for introducing the necessary functionalities, such as a specific ionophore (receptor) or another part of the fluorophore system, via nucleophilic substitution or cross-coupling reactions. For instance, researchers have developed pyridazine-based fluorescent probes for detecting amyloid-beta (Aβ) plaques, which are implicated in Alzheimer's disease. nih.gov By introducing an electron-donating group and an electron-accepting cyano group to a pyridazine scaffold, a D-π-A probe was constructed that showed a significant increase in fluorescence intensity upon binding to Aβ aggregates. nih.gov

The design of an effective fluorescent probe requires careful consideration of several factors, including high binding affinity for the target, a significant change in fluorescence upon binding, and appropriate lipophilicity for biological applications. nih.gov Pyridazine-based scaffolds have proven to be versatile in meeting these requirements.

Table 3: Characteristics of a Pyridazine-Based Fluorescent Probe for Amyloid-Beta Plaques

| Property | Finding | Significance |

| Fluorescence Response | >34-fold increase in emission intensity upon binding Aβ | Strong "turn-on" signal for clear detection. |

| Binding Affinity (KD) | 0.35 ± 0.03 µM for Aβ42 aggregates | High affinity ensures sensitive detection. |

| Lipophilicity (log P) | 2.94 | Sufficiently hydrophobic to cross the blood-brain barrier. |

| This table summarizes the performance of a novel fluorescent probe based on a pyridazine scaffold, demonstrating its potential for biological imaging. nih.gov |

Conclusion and Future Research Perspectives

Synthesis of Key Findings on 4-Chloro-3,6-diphenylpyridazine

This compound is a solid crystalline compound. Its synthesis is most effectively achieved through the chlorination of the corresponding pyridazinone precursor.

Synthesis: The primary and most direct route to this compound involves the treatment of 3,6-diphenylpyridazin-4(1H)-one (also known as 4-hydroxy-3,6-diphenylpyridazine) with a chlorinating agent. Refluxing the pyridazinone with phosphoryl chloride (POCl₃) is a well-established method for this transformation, yielding the desired 4-chloro derivative. wur.nl

Reactivity: The chemical behavior of this compound is dominated by the reactivity of the chlorine atom at the C4 position, which is susceptible to nucleophilic substitution. A key reaction is its conversion to 4-amino-3,6-diphenylpyridazine. This is achieved by reacting this compound with potassium amide (KNH₂) in liquid ammonia (B1221849). wur.nlresearchgate.net This amination reaction highlights the utility of the chloro group as a leaving group, enabling the introduction of nitrogen-based functionalities.

While specific data on cross-coupling reactions involving this compound is not extensively documented in the reviewed literature, the presence of a chloro-substituent on the pyridazine (B1198779) ring suggests its potential as a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Such reactions would allow for the introduction of a wide range of substituents at the C4 position, further diversifying the chemical space accessible from this intermediate.

Emerging Research Avenues in Halogenated Pyridazine Chemistry

The field of halogenated pyridazine chemistry is continually evolving, with several exciting research avenues emerging. These areas focus on leveraging the reactivity of the carbon-halogen bond to construct complex molecular architectures with novel functionalities.

One significant area of research is the development of more efficient and selective catalytic systems for the cross-coupling of chloropyridazines. While palladium-based catalysts are widely used, there is a growing interest in employing more earth-abundant and less toxic metals as catalysts. Furthermore, the development of stereoselective and regioselective functionalization methods for polyhalogenated pyridazines is a key challenge that, if addressed, could unlock access to a vast array of new compounds with precisely controlled three-dimensional structures.

Another burgeoning field is the use of halogenated pyridazines in the synthesis of fused heterocyclic systems. The strategic placement of a halogen atom allows for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic compounds with unique electronic and photophysical properties. These complex structures are of interest for their potential applications in materials science and medicinal chemistry.

The exploration of pyridazine N-oxides and their halogenated derivatives is also gaining traction. The N-oxide functionality can modulate the electronic properties of the pyridazine ring and influence its reactivity in interesting ways, opening up new synthetic possibilities.

Outlook for Novel Material Design and Applications

The unique structural and electronic properties of the pyridazine core, combined with the synthetic versatility offered by halogenation, position these compounds as promising building blocks for the design of novel materials with tailored applications.

In the realm of materials science , halogenated pyridazines are being explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. rsc.org The ability to tune the electronic properties of the pyridazine ring through the introduction of various substituents via cross-coupling reactions is crucial for optimizing the performance of these materials. The inherent dipole moment of the pyridazine ring can also be exploited to influence the self-assembly and packing of molecules in the solid state, which is a critical factor for charge transport in organic semiconductors.

In medicinal chemistry , the pyridazine scaffold is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. nih.govnih.gov Halogenated pyridazines serve as key intermediates in the synthesis of a wide range of therapeutic agents with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The chlorine atom can act as a handle for the introduction of various pharmacophores or can itself contribute to the biological activity of the final molecule. The development of new synthetic methodologies for the functionalization of halogenated pyridazines will undoubtedly accelerate the discovery of new drug candidates.

The agrochemical sector also presents opportunities for the application of halogenated pyridazines. researchgate.netdokumen.pubresearchgate.net Many commercial herbicides and insecticides contain heterocyclic cores, and the pyridazine ring is a viable candidate for the development of new crop protection agents. The ability to systematically modify the structure of halogenated pyridazines allows for the fine-tuning of their biological activity and selectivity, which is essential for developing effective and environmentally benign agrochemicals.

Q & A

Q. 1.1. What are the common synthetic routes for 4-Chloro-3,6-diphenylpyridazine, and how do reaction conditions influence yield?

Methodological Answer:

- Condensation-Cyclization Approach : A two-step synthesis involves condensation of substituted benzaldehyde with aminopyridazine derivatives, followed by cyclization using catalysts like Pd(OAc)₂ or CuI in DMF/toluene (120–140°C). Yields range from 45–70% depending on substituent steric effects .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) with comparable yields (60–75%). Optimal conditions: 150 W power, 100°C, and 1:1.2 molar ratio of precursors .

- Critical Parameters : Oxygen-sensitive reactions require inert atmospheres (N₂/Ar). Impurities from incomplete cyclization (>5%) can be minimized via gradient column chromatography (silica gel, hexane/EtOAc) .

Q. 1.2. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), with pyridazine protons at δ 8.3–8.5 ppm. Chlorine substituents cause deshielding .

- ¹³C NMR : Pyridazine carbons resonate at δ 150–160 ppm; phenyl carbons at δ 125–140 ppm .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals planar pyridazine rings with dihedral angles of 10–15° between phenyl substituents. C–Cl bond lengths: 1.72–1.74 Å .

Advanced Research Questions

Q. 2.1. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

Methodological Answer:

- Chlorine Displacement :

- Nucleophilic Aromatic Substitution : React with piperazine or morpholine (K₂CO₃, DMF, 80°C) to replace Cl at position 3. Selectivity >90% due to electron-withdrawing phenyl groups .

- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O) introduces aryl/heteroaryl groups at position 3. Use 2.5 equiv boronic acid for >80% conversion .

- Challenges : Competing side reactions (e.g., dimerization) occur above 100°C. Monitor via LC-MS (C18 column, 0.1% formic acid/MeCN gradient) .

Q. 2.2. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Case Study : Discrepancies in ¹H NMR integration ratios (e.g., 1:2 vs. 1:1 for substituents) may arise from tautomerism or dynamic exchange.

- Variable-Temperature NMR : Perform experiments from 25°C to −40°C (CD₂Cl₂ solvent) to slow exchange rates. Sharper signals at low temperatures confirm tautomeric equilibria .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify dominant conformers .

Q. 2.3. What strategies optimize the biological activity of this compound analogs in drug discovery?

Methodological Answer:

- SAR Insights :

- Antimicrobial Activity : Electron-withdrawing groups (e.g., NO₂ at phenyl rings) enhance activity against S. aureus (MIC = 8–16 µg/mL vs. 32 µg/mL for parent compound) .

- Antiviral Modifications : Introducing sulfonamide groups at position 6 improves binding to viral proteases (IC₅₀ = 1.2 µM vs. >10 µM for unmodified analogs) .

- ADMET Profiling : Assess solubility (shake-flask method, pH 7.4 PBS) and metabolic stability (human liver microsomes, t₁/₂ > 60 minutes) early in lead optimization .

Safety and Handling Protocols

Q. 3.1. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.